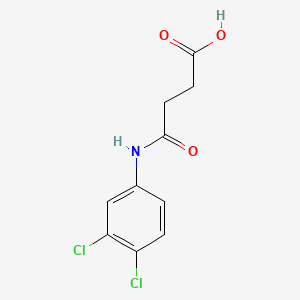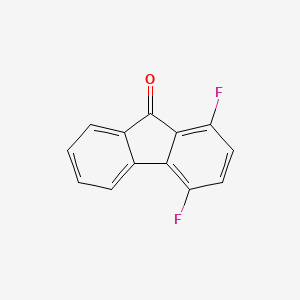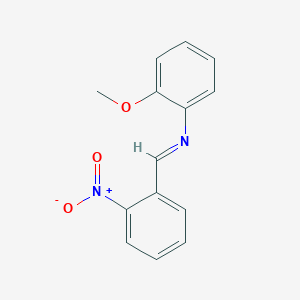
n-(3-Bromo-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is a chemical compound with a complex structure that includes a brominated fluorenone moiety and a trifluoroacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide typically involves the bromination of 9H-fluoren-2-one followed by the introduction of the trifluoroacetamide group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated fluorenone with trifluoroacetic anhydride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in the fluorenone moiety can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Oxidation Reactions: Products include more oxidized forms of the original compound, potentially with additional functional groups.
Applications De Recherche Scientifique
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated fluorenone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Bromo-9-oxo-9H-fluoren-2-yl)glycinate
- N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoro-N-hydroxyethanimidamide
Uniqueness
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both the brominated fluorenone and trifluoroacetamide groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
3906-70-5 |
|---|---|
Formule moléculaire |
C15H7BrF3NO2 |
Poids moléculaire |
370.12 g/mol |
Nom IUPAC |
N-(3-bromo-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H7BrF3NO2/c16-11-5-9-7-3-1-2-4-8(7)13(21)10(9)6-12(11)20-14(22)15(17,18)19/h1-6H,(H,20,22) |
Clé InChI |
HKNWFMVMIHMXMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)NC(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)
![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)


